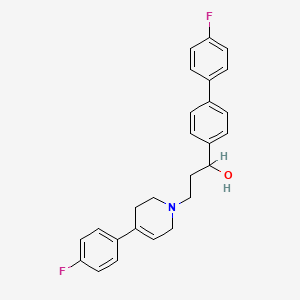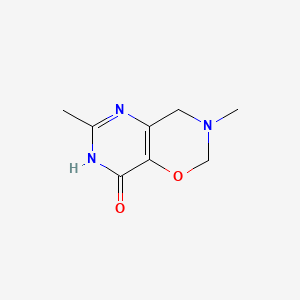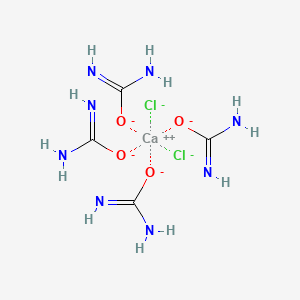
Calcium, dichlorotetrakis(urea-O)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afenil is a compound used primarily for dietary treatment of hyperphenylalaninemia, including phenylketonuria. It is a phenylalanine-free drink supplemented with long-chain fatty acids, vitamins, and minerals . This compound is essential for individuals with phenylketonuria, a metabolic disorder that increases the levels of phenylalanine in the blood.
Vorbereitungsmethoden
The preparation of Afenil involves the isolation of glycomacropeptide from casein, which is then supplemented with a blend of essential and non-essential amino acids, carbohydrates, vitamins, and minerals . The industrial production methods ensure that the product is phenylalanine-free and suitable for individuals with hyperphenylalaninemia.
Analyse Chemischer Reaktionen
Afenil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Afenil has a wide range of scientific research applications. It is used in the dietary management of phenylketonuria and other metabolic disorders . In chemistry, it serves as a model compound for studying the effects of phenylalanine-free diets. In biology and medicine, it is used to understand the metabolic pathways involved in phenylketonuria and to develop new treatments for this condition .
Wirkmechanismus
The mechanism of action of Afenil involves the inhibition of phenylalanine absorption in the gut. This is achieved through the use of glycomacropeptide, which binds to phenylalanine and prevents its absorption. The molecular targets involved in this process include the transporters responsible for phenylalanine uptake in the intestinal cells .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
124-45-8 |
|---|---|
Molekularformel |
C4H12CaCl2N8O4-4 |
Molekulargewicht |
347.17 g/mol |
IUPAC-Name |
calcium;carbamimidate;dichloride |
InChI |
InChI=1S/4CH4N2O.Ca.2ClH/c4*2-1(3)4;;;/h4*(H4,2,3,4);;2*1H/q;;;;+2;;/p-6 |
InChI-Schlüssel |
NDFOSZCNJDRWNO-UHFFFAOYSA-H |
Kanonische SMILES |
C(=N)(N)[O-].C(=N)(N)[O-].C(=N)(N)[O-].C(=N)(N)[O-].[Cl-].[Cl-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


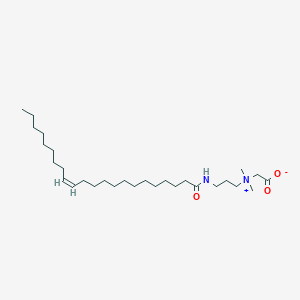
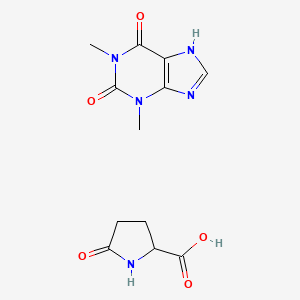
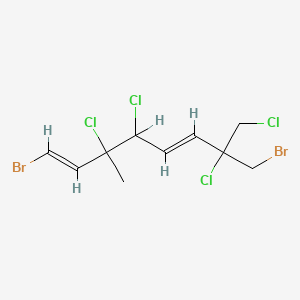
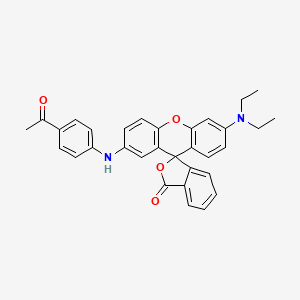

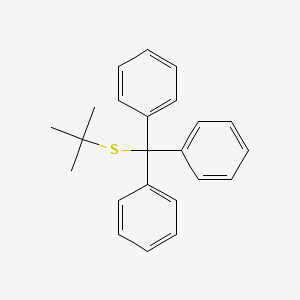
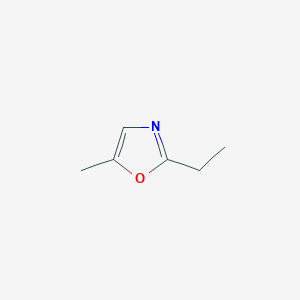

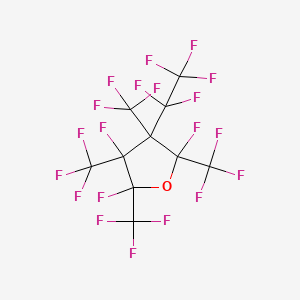
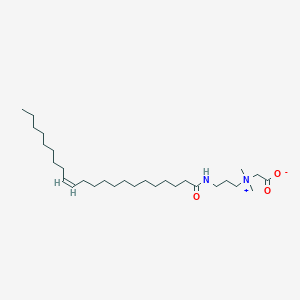
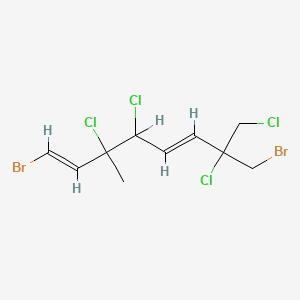
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B12696526.png)
